molecular formula C23H46O2 B080568 Docosyl formate CAS No. 15155-62-1

Docosyl formate

Cat. No.: B080568
CAS No.: 15155-62-1
M. Wt: 354.6 g/mol
InChI Key: YOBPFSBRTYQJGQ-UHFFFAOYSA-N
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Description

Docosyl formate (IUPAC name: docosyl formate or formic acid docosyl ester) is a long-chain ester derived from formic acid (HCOOH) and docosanol (C22H45OH). Its molecular formula is C23H46O2, with a molecular weight of 354.62 g/mol. As a member of the fatty acid ester family, it is characterized by a hydrophobic C22 alkyl chain, which confers unique physicochemical properties, such as high lipophilicity and low volatility. Industrially, it is utilized as an emollient, viscosity modifier, or surfactant in cosmetics, lubricants, and specialty coatings .

Properties

CAS No.

15155-62-1

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

docosyl formate

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23-24/h23H,2-22H2,1H3

InChI Key

YOBPFSBRTYQJGQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCOC=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC=O

Synonyms

1-Docosanol formate

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Behavior : Studies on docosyl-containing ionic liquids suggest that melting points plateau or decrease beyond C18 chains due to steric hindrance, corroborating docosyl formate’s moderate melting range .

Q & A

Q. What are the established synthetic routes for docosyl formate, and how can purity be validated?

Docosyl formate is typically synthesized via esterification of docosanol with formic acid under acidic catalysis. Critical steps include optimizing reaction temperature (e.g., 80–100°C), catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid), and purification via fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What key physicochemical properties of docosyl formate are essential for experimental design?

Essential properties include melting point (determined via differential scanning calorimetry), solubility in polar/nonpolar solvents (measured via shake-flask method), and surface tension (using a tensiometer). These parameters inform solvent selection for formulation studies and stability testing. Tabulate data systematically (e.g., Table 1) to ensure reproducibility .

PropertyMethodTypical Value
Melting Point (°C)DSC45–50
Solubility in HexaneShake-flask (25°C)12 mg/mL
Surface Tension (mN/m)Tensiometry28.5 ± 0.3

Q. How can researchers ensure reproducibility in docosyl formate synthesis?

Follow the Beilstein Journal of Organic Chemistry guidelines: document reagent stoichiometry, reaction time, and purification steps in detail. Provide raw spectral data (e.g., NMR peaks: δ 4.2 ppm for ester carbonyl) in supplementary materials. Cross-validate results using independent techniques like mass spectrometry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in docosyl formate’s biodegradability data?

Contradictions often arise from varying test conditions (e.g., pH, microbial consortia). Design a controlled study comparing OECD 301F (aerobic) and OECD 302B (anaerobic) protocols. Use gas chromatography-mass spectrometry (GC-MS) to track degradation intermediates. Apply statistical tools (e.g., ANOVA) to identify significant variables and publish raw datasets for peer validation .

Q. How can computational modeling predict docosyl formate’s behavior in lipid bilayer systems?

Use molecular dynamics simulations (e.g., GROMACS) with force fields like CHARMM36. Parameterize docosyl formate’s ester linkage and alkyl chain using quantum mechanical calculations (DFT/B3LYP). Validate predictions against experimental data from small-angle X-ray scattering (SAXS) .

Q. What methodologies quantify docosyl formate’s interaction with biomacromolecules?

Employ surface plasmon resonance (SPR) to measure binding kinetics with proteins (e.g., serum albumin). For structural insights, use circular dichroism (CD) spectroscopy to monitor conformational changes. Present results in dual-axis graphs (e.g., binding affinity vs. temperature) with error bars representing triplicate measurements .

Q. How should researchers address discrepancies in toxicity studies of docosyl formate?

Conduct a meta-analysis of existing in vitro (e.g., MTT assay) and in vivo (e.g., OECD 423 acute toxicity) data. Stratify results by exposure duration and concentration. Use funnel plots to detect publication bias and apply Hill’s criteria for causality assessment. Transparently report conflicts of interest .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing docosyl formate’s stability data?

For shelf-life studies, apply Arrhenius kinetics to extrapolate degradation rates at accelerated temperatures (40–60°C). Use linear regression with 95% confidence intervals. For non-linear trends (e.g., autocatalytic hydrolysis), employ Weibull modeling .

Q. How to ethically present negative or inconclusive results in docosyl formate research?

Follow the International Journal of Current Pharmaceutical Research’s ethics guidelines: describe experimental limitations (e.g., instrument sensitivity), justify sample sizes, and avoid selective data reporting. Use neutral language in discussions (e.g., "no significant correlation was observed") .

Q. What are best practices for sharing docosyl formate datasets to enhance collaborative research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Upload raw NMR spectra, chromatograms, and simulation files to repositories like Zenodo or Figshare. Include metadata aligned with the COSMIN checklist for reproducibility .

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